molecular formula C11H14O4S B2769057 Ethyl 4-(methylsulfonyl)phenylacetate CAS No. 58058-86-9

Ethyl 4-(methylsulfonyl)phenylacetate

Cat. No. B2769057
Key on ui cas rn: 58058-86-9
M. Wt: 242.29
InChI Key: OOGJEXQCBINWSB-UHFFFAOYSA-N
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Patent
US07582632B2

Procedure details

SOCl2 (8.2 mL, 112.0 mmol) was added to a stirred suspension of (4-methanesulfonylphenyl)acetic acid (20.00 g, 93.3 mmol) in EtOH (80 mL) at −10° C. The mixture was allowed to warm up to 20° C. over 16 h, then the solvents were removed under reduced pressure. The remainder was dissolved in EtOAc, then the resulting solution was washed with H2O until the pH of the aqueous phase was neutral. The EtOAc solution was washed further with saturated aqueous Na2CO3, before being dried (MgSO4). Filtration and solvent evaporation furnished the title compound: m/z (ES+)=284.1 [M+MeCN+H]+.
Name
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[CH3:5][S:6]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][C:16]([OH:18])=[O:17])=[CH:11][CH:10]=1)(=[O:8])=[O:7].[CH3:19][CH2:20]O>>[CH2:19]([O:17][C:16](=[O:18])[CH2:15][C:12]1[CH:11]=[CH:10][C:9]([S:6]([CH3:5])(=[O:7])=[O:8])=[CH:14][CH:13]=1)[CH3:20]

Inputs

Step One
Name
Quantity
8.2 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
20 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The remainder was dissolved in EtOAc
WASH
Type
WASH
Details
the resulting solution was washed with H2O until the pH of the aqueous phase
WASH
Type
WASH
Details
The EtOAc solution was washed further with saturated aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC=C(C=C1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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